Benzoic acid, 2-chloro-6-(difluoromethoxy)-

CAS No.: 960249-92-7

Cat. No.: VC4133913

Molecular Formula: C8H5ClF2O3

Molecular Weight: 222.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 960249-92-7 |

|---|---|

| Molecular Formula | C8H5ClF2O3 |

| Molecular Weight | 222.57 |

| IUPAC Name | 2-chloro-6-(difluoromethoxy)benzoic acid |

| Standard InChI | InChI=1S/C8H5ClF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13) |

| Standard InChI Key | ZHCLWDOBHWDUPT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

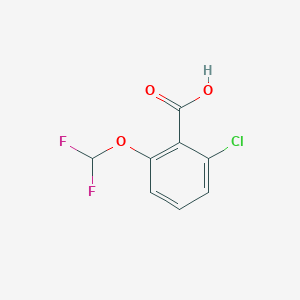

The compound’s IUPAC name, 2-chloro-6-(difluoromethoxy)benzoic acid, reflects its substitution pattern: a carboxylic acid group at position 1, a chlorine atom at position 2, and a difluoromethoxy group (-OCFH) at position 6 (Figure 1) . The SMILES notation () and InChIKey () provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 222.57 g/mol | |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F | |

| InChIKey | ZHCLWDOBHWDUPT-UHFFFAOYSA-N |

Physicochemical Properties

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, highlight its behavior in mass spectrometric analyses (Table 2) . The carboxylic acid group () ensures solubility in polar solvents, while the difluoromethoxy group enhances lipophilicity () .

Table 2: Predicted Collision Cross-Sections (Ų)

| Adduct | m/z | CCS |

|---|---|---|

| [M+H]+ | 222.99681 | 139.9 |

| [M+Na]+ | 244.97875 | 150.6 |

| [M-H]- | 220.98225 | 137.5 |

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically begins with 2-chloro-6-hydroxybenzoic acid, which undergoes difluoromethoxylation using difluoromethyl triflate () in the presence of a base (e.g., ). Alternative routes employ Ullmann-type coupling to introduce the difluoromethoxy group onto pre-chlorinated benzoic acid derivatives .

Optimization Challenges

Key challenges include minimizing hydrolytic degradation of the difluoromethoxy group under acidic conditions and achieving regioselective chlorination. Recent advances in flow chemistry have improved yields (≥75%) by enabling precise control over reaction parameters.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom at position 2 is susceptible to nucleophilic displacement by amines or thiols, yielding secondary amines or thioethers. For example, reaction with benzylamine in at 80°C produces -benzyl-2-amino-6-(difluoromethoxy)benzoic acid.

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification, amidation, and reduction. Treatment with thionyl chloride () generates the corresponding acyl chloride, a precursor to esters and amides .

Electronic Effects of the Difluoromethoxy Group

The -OCFH group exerts strong electron-withdrawing effects, stabilizing the aromatic ring against electrophilic attack while enhancing the acidity of the carboxylic acid group () .

Applications in Scientific Research

Pharmaceutical Intermediates

This compound serves as a key intermediate in cystic fibrosis transmembrane conductance regulator (CFTR) correctors, such as ABBV/GLPG-2222, where its benzoic acid moiety facilitates binding to protein targets . Modifications to the difluoromethoxy group have been shown to modulate potency and metabolic stability .

Agrochemical Development

In agrochemistry, derivatives of 2-chloro-6-(difluoromethoxy)benzoic acid exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis.

Material Science

The compound’s ability to form hydrogen-bonded networks has been exploited in designing supramolecular assemblies with tunable thermal stability.

Recent Developments and Future Directions

Patent Activity

A 2024 patent (WO2024150001) discloses its use in Janus kinase (JAK) inhibitors for autoimmune diseases, highlighting modifications to the difluoromethoxy group to enhance bioavailability.

Environmental Impact

Ongoing studies focus on its environmental persistence and biodegradation pathways, with preliminary data indicating half-lives of >60 days in aqueous environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume